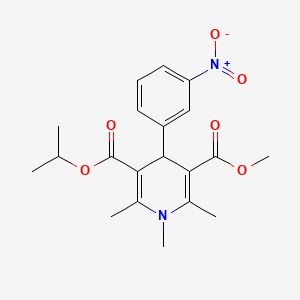
Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the dihydropyridine family This compound is characterized by its unique structure, which includes a nitrophenyl group and multiple methyl substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with ammonia or primary amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridine.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
科学的研究の応用
Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: A dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Similar to nifedipine but with different pharmacokinetic properties.
Uniqueness
Isopropyl methyl 1,2,6-trimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features, including the nitrophenyl group and multiple methyl substitutions. These structural differences may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
50698-13-0 |
|---|---|
分子式 |
C20H24N2O6 |
分子量 |
388.4 g/mol |
IUPAC名 |
3-O-methyl 5-O-propan-2-yl 1,2,6-trimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-11(2)28-20(24)17-13(4)21(5)12(3)16(19(23)27-6)18(17)14-8-7-9-15(10-14)22(25)26/h7-11,18H,1-6H3 |
InChIキー |
LSEHFIJWPIWAGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670453.png)
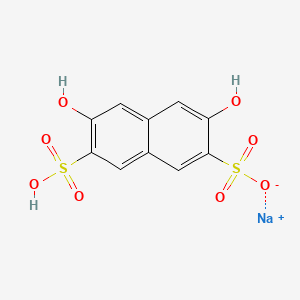
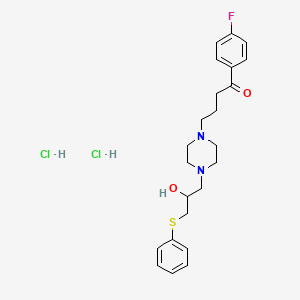
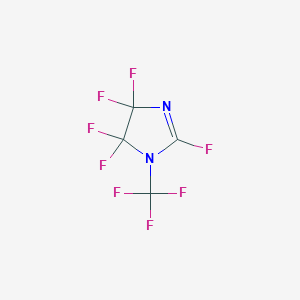
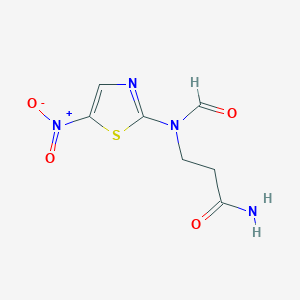


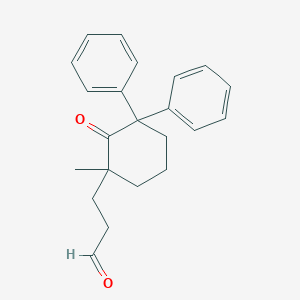
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)

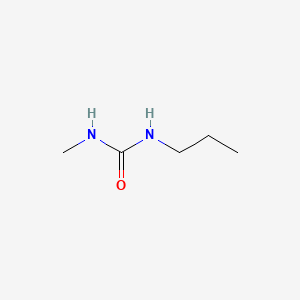
![5,7-Diethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14670523.png)
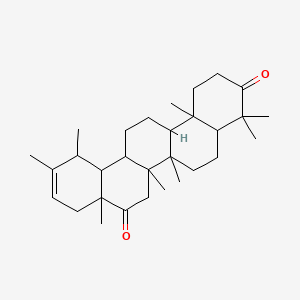
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
